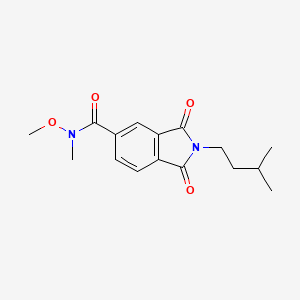![molecular formula C8H5ClIN3S B13710177 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13710177.png)
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at the 5th and 8th positions, respectively, and a methylthio group at the 2nd position. Pyrido[4,3-d]pyrimidines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: The core structure can be synthesized by cyclization reactions involving appropriate precursors such as aminopyrimidines and halogenated pyridines.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
科学的研究の応用
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor due to its ability to interact with ATP-binding sites in kinases, making it a candidate for cancer therapy.
Biological Studies: The compound can be used to study the effects of halogenated pyrido[4,3-d]pyrimidines on cellular processes and signaling pathways.
Chemical Biology: It serves as a tool compound to investigate the role of specific kinases in various biological processes.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
作用機序
The mechanism of action of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine
- 8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidine
- 5-Chloro-8-bromo-2-(methylthio)pyrido[4,3-d]pyrimidine
Uniqueness
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the methylthio group provides a distinct chemical profile that can be exploited for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C8H5ClIN3S |
|---|---|
分子量 |
337.57 g/mol |
IUPAC名 |
5-chloro-8-iodo-2-methylsulfanylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H5ClIN3S/c1-14-8-12-2-4-6(13-8)5(10)3-11-7(4)9/h2-3H,1H3 |
InChIキー |
FKWCPZMPHZJITP-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C2C(=N1)C(=CN=C2Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)











